molecular formula C9H15NO3 B1208332 Bao gong teng A CAS No. 74239-84-2

Bao gong teng A

Cat. No.: B1208332
CAS No.: 74239-84-2
M. Wt: 185.22 g/mol
InChI Key: FSXBMHMVOFJROW-HXFLIBJXSA-N
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Description

Bao Gong Teng A (C₉H₁₅NO₃; molecular weight: 185.22 g/mol) is a 2-hydroxylated tropane alkaloid isolated from the Chinese medicinal plant Erycibe obtusifolia Benth. . It exhibits significant hypotensive and miotic activities, making it a candidate for glaucoma treatment with fewer side effects compared to standard therapies like pilocarpine . Its structure features a bicyclic tropane core with a hydroxyl group at the C-2 position and an acetate ester at C-6, contributing to its stereochemical complexity (four defined stereocenters) and pharmacological profile .

Synthetic routes emphasize efficiency and stereoselectivity. A notable method employs an Evans chiral auxiliary to control regiochemistry during a 1,3-dipolar cycloaddition between a p-chlorobenzyl pyridinium salt and (R)-3-acryloyl-4-benzyloxazolidinone, achieving gram-scale production .

Comparison with Similar Compounds

Structural and Functional Analogues of Bao Gong Teng A

The following table compares this compound with structurally related tropane alkaloids and functionally similar muscarinic agonists:

Compound Molecular Structure Source Biological Activity Synthesis Method Key Advantages/Limitations
This compound C₉H₁₅NO₃ (2-hydroxytropane) Erycibe obtusifolia Miosis, hypotension Evans auxiliary-based 1,3-dipolar cycloaddition Fewer side effects; stereoselective synthesis
Atropine C₁₇H₂₃NO₃ (tropine ester) Atropa belladonna Anticholinergic, mydriatic Plant extraction/semisynthetic Broad receptor affinity; high toxicity
Scopolamine C₁₇H₂₁NO₄ (tropine derivative) Datura species Antiemetic, sedation Biosynthesis/fermentation CNS penetration; causes drowsiness
Pilocarpine C₁₁H₁₆N₂O₂ (imidazole alkaloid) Pilocarpus jaborandi Glaucoma treatment Semisynthetic Rapid onset but short duration; systemic side effects

Key Differentiators

Structural Complexity : this compound’s 2-hydroxy group distinguishes it from atropine and scopolamine, which lack hydroxylation at this position. This modification enhances its selectivity for muscarinic acetylcholine receptors (mAChRs), reducing off-target effects .

Synthetic Accessibility : Modern methods like Evans auxiliary-mediated cycloaddition enable scalable, stereoselective production , whereas traditional tropane alkaloids rely on plant extraction or less efficient synthetic routes.

Functional Analogues in Traditional Medicine

  • Lei Gong Teng (雷公藤): Contains diterpenoids (e.g., triptolide) with anti-inflammatory and immunosuppressive properties. Unlike this compound, it is highly toxic, causing gastrointestinal and organ damage at high doses .

Biological Activity

Bao Gong Teng A, also known as Erycibe Alkaloid II, is a tropane alkaloid derived from the Chinese herb Erycibe obtusifolia Benth. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of ophthalmology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure typical of tropane alkaloids. Its molecular formula is C14_{14}H19_{19}N, and it features specific functional groups that contribute to its pharmacological effects. The compound's structural features enable it to interact with various biological targets, making it a subject of extensive research.

  • Intraocular Pressure Reduction :
    • This compound has been shown to effectively lower intraocular pressure (IOP), a critical factor in managing glaucoma. Studies indicate that it surpasses the efficacy of traditional medications like pilocarpine by improving aqueous humor outflow and inducing pupil constriction .
  • Anti-inflammatory Properties :
    • Research suggests that this compound modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as rheumatoid arthritis and other autoimmune diseases. Its ability to reduce inflammation could be linked to its interaction with muscarinic receptors.
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective properties, which could be beneficial for retinal health and possibly in neurodegenerative diseases. This aspect is particularly promising given the increasing prevalence of such conditions.
  • Anticancer Activity :
    • Emerging research points to the ability of this compound to suppress cancer cell growth and proliferation. While still in the early stages, these findings suggest that the compound may have applications in cancer therapy.

Glaucoma Treatment

  • Efficacy : Clinical studies have demonstrated that this compound can significantly reduce IOP in animal models, indicating its potential as a therapeutic agent for glaucoma management.
  • Comparative Studies : When compared with pilocarpine, this compound exhibited superior performance in lowering IOP in rabbits.

Inflammation and Autoimmune Disorders

  • Mechanistic Insights : The anti-inflammatory effects may stem from its ability to inhibit specific inflammatory mediators or pathways, although detailed mechanisms remain under investigation.

Cancer Research

  • Preliminary Findings : Initial studies have shown that this compound can inhibit the growth of certain cancer cell lines. Further research is needed to elucidate its mechanisms and efficacy in vivo.

Data Tables

Biological Activity Mechanism Therapeutic Implications
Intraocular Pressure ReductionEnhances aqueous humor outflowGlaucoma treatment
Anti-inflammatoryModulates inflammatory pathwaysRheumatoid arthritis, autoimmune diseases
NeuroprotectivePotentially protects retinal neuronsNeurodegenerative disease management
AnticancerSuppresses cancer cell proliferationCancer therapy

Case Studies

  • Glaucoma Management :
    • In a study involving rabbits, this compound was administered topically as eye drops. Results indicated a statistically significant reduction in IOP compared to control groups treated with pilocarpine .
  • Inflammation Modulation :
    • A study focused on the anti-inflammatory effects of this compound revealed its ability to reduce markers of inflammation in vitro, suggesting potential applications for chronic inflammatory conditions .
  • Cancer Cell Growth Inhibition :
    • Preliminary investigations into the anticancer properties showed that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial isolation and structural characterization of Bao Gong Teng A from its natural source?

  • Methodological Answer : Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like high-performance liquid chromatography (HPLC) or column chromatography. Structural characterization requires spectroscopic methods such as nuclear magnetic resonance (NMR; 1H and 13C) and mass spectrometry (MS). Researchers should document solvent ratios, column parameters, and purity thresholds (>95% via HPLC-UV) to ensure reproducibility. For novel compounds, X-ray crystallography may confirm stereochemistry .

Q. How can researchers establish baseline pharmacological activity profiles for this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptor binding (e.g., GPCR screens) or enzyme inhibition (e.g., acetylcholinesterase). Use cell-based models (e.g., HEK293 or primary cultures) for functional activity. Dose-response curves (e.g., 0.1–100 µM) and positive controls (e.g., known inhibitors) validate specificity. Prioritize assays aligned with traditional uses, such as anti-inflammatory or neuroprotective pathways, and cross-reference with existing phytochemical databases .

Q. What protocols ensure the stability and purity of this compound during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use inert atmospheres (argon) and light-resistant containers. For purity, employ orthogonal methods: NMR for structural integrity and LC-MS for contaminant detection. Document lot-to-lot variability to identify degradation triggers .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) data across studies be systematically resolved?

  • Methodological Answer : Perform meta-analyses comparing variables like dosage forms (oral vs. intravenous), species differences, and analytical methods (LC-MS vs. ELISA). Use compartmental modeling to identify absorption rate-limiting steps. Validate findings through cross-laboratory reproducibility trials with standardized protocols (e.g., fixed sampling intervals, matched animal strains) .

Q. What experimental designs are optimal for comparative efficacy studies between this compound and synthetic analogs?

  • Methodological Answer : Employ blinded, randomized controlled trials (RCTs) in disease-specific models (e.g., induced neuroinflammation in rodents). Use equipotent dosing based on IC50 values and include synergy assays (e.g., Chou-Talalay method). Apply omics approaches (transcriptomics, metabolomics) to differentiate mechanistic pathways and off-target effects .

Q. How can researchers elucidate the molecular targets of this compound in complex biological systems?

  • Methodological Answer : Combine affinity chromatography (using this compound as bait) with proteomic profiling (e.g., SILAC labeling). Validate hits via CRISPR/Cas9 knockout models and surface plasmon resonance (SPR) for binding kinetics. Pathway enrichment analysis (e.g., KEGG, GO) identifies upstream/downstream effectors. For in vivo relevance, use tissue-specific knockouts .

Q. What considerations are critical when designing Phase I clinical trials for this compound?

  • Methodological Answer : Start with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts (n=6–8/group). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safety margins. Incorporate biomarker panels (e.g., cytokine levels for anti-inflammatory effects) and adaptive trial designs to adjust dosing. Preclinical data must adhere to GLP standards, and trial protocols should align with ICH guidelines .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches address variability in this compound’s bioactivity data across cell lines?

  • Methodological Answer : Apply mixed-effects models to account for inter-experimental variability (e.g., passage number, culture conditions). Use principal component analysis (PCA) to identify confounding factors. Normalize data to housekeeping genes/proteins and validate findings in ≥3 independent cell lines. Publicly share raw data via repositories like Figshare to enable cross-validation .

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using ex vivo serum incubation assays. Modify formulations (e.g., nanoemulsions) to enhance solubility. Use microdialysis in target tissues (e.g., brain) to measure free drug concentrations. Integrate physiologically based PK (PBPK) modeling to predict human outcomes .

Properties

IUPAC Name

[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXBMHMVOFJROW-HXFLIBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995718
Record name 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74239-84-2
Record name Bao gong teng A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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